molecular formula C7H10O7 B13887046 4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

Cat. No.: B13887046
M. Wt: 206.15 g/mol
InChI Key: DUPSKQDMZPNHOX-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one typically involves the use of starting materials such as 2,2-dimethyl-1,3-dioxolane-4,5-dione and hydroxymethyl derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols.

Scientific Research Applications

4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and dioxolane ring play a crucial role in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of a dioxolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

IUPAC Name

4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

InChI

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2

InChI Key

DUPSKQDMZPNHOX-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O

Origin of Product

United States

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